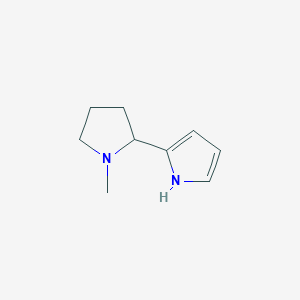
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole is a heterocyclic organic compound with the molecular formula C10H14N2 It is known for its structural similarity to nicotine and is often referred to as a nicotine analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole typically involves the reaction of pyrrole with 1-methylpyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where pyrrole is treated with 1-methylpyrrolidine in the presence of a catalyst such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of this compound by passing the reactants through a reactor in a continuous stream. This approach not only increases yield but also reduces the reaction time and waste generated .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole compounds.
Scientific Research Applications
2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)-1h-pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through pathways involving calcium ion influx and subsequent cellular responses .
Comparison with Similar Compounds
Similar Compounds
Nicotine: Structurally similar, but with different pharmacological properties.
2-Pyrrolidinone, 1-methyl-: Another related compound with distinct chemical and biological activities.
Uniqueness
Unlike nicotine, it may offer a different safety profile and therapeutic potential, making it a compound of significant interest in research and development .
Properties
CAS No. |
1653-74-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h2,4,6,9-10H,3,5,7H2,1H3 |
InChI Key |
BSNFRFHDDGCRMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


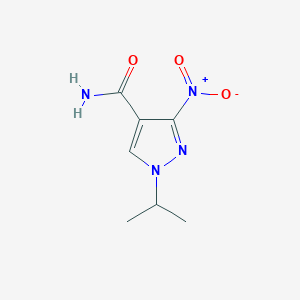
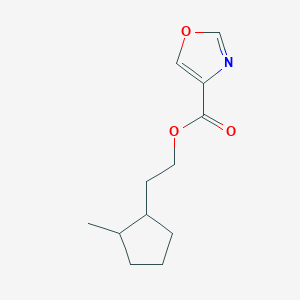
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
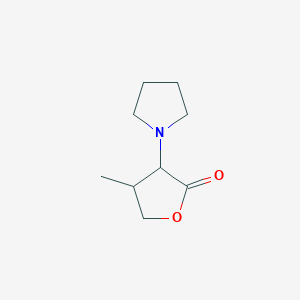
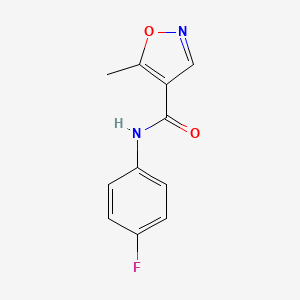
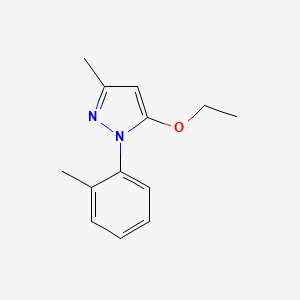
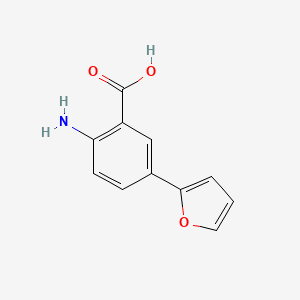
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
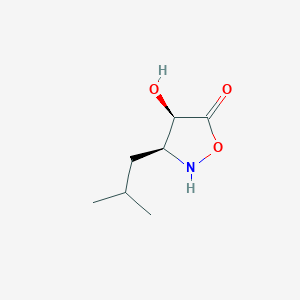

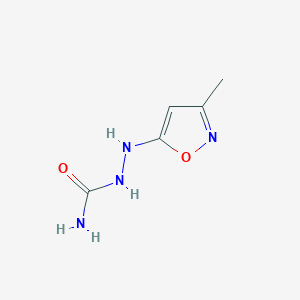

![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
